N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 483351-06-0
VCID: VC0503033
InChI: InChI=1S/C19H22FN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C19H22FN3O2
Molecular Weight: 343.4g/mol

N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

CAS No.: 483351-06-0

Main Products

VCID: VC0503033

Molecular Formula: C19H22FN3O2

Molecular Weight: 343.4g/mol

N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide - 483351-06-0

CAS No. 483351-06-0
Product Name N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Molecular Formula C19H22FN3O2
Molecular Weight 343.4g/mol
IUPAC Name N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H22FN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24)
Standard InChIKey RHOSLJZDXFCRTF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
PubChem Compound 863790
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator